![molecular formula C18H19F2N3O4S B2576935 N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251608-21-5](/img/structure/B2576935.png)
N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for, if that is known.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, the conditions under which these reactions occur, and the yields of the product.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic connectivity and the shapes of its molecules. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions that the compound itself can participate in.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Pharmacological Characterization of Related Compounds
Studies have characterized similar compounds for their selectivity and affinity towards specific receptors, suggesting potential applications in treating conditions like depression and addiction. For instance, the pharmacological characterization of PF-04455242, a κ-opioid receptor antagonist, demonstrated its potential for treating depression and addiction disorders due to its selectivity and in vivo efficacy (Grimwood et al., 2011).
Synthesis and Biological Activity
The synthesis and biological activity of various N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been explored, indicating the role of these compounds in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are important for neurological functions (Khalid et al., 2014).
Anticancer Potential
Research on sulfonamide-derived isatins, following molecular hybridization, has shown variable in vitro cytotoxicity on hepatocellular carcinoma cell lines, indicating the potential of such compounds in cancer management. This includes studies on the cytotoxic effect of these compounds and their safety margin on normal cells, highlighting their therapeutic potential (Eldeeb et al., 2022).
Corrosion Inhibitors
Research into the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has demonstrated their potential as corrosion inhibitors. This suggests applications in protecting materials from corrosion, an important aspect in industrial applications (Yıldırım & Cetin, 2008).
Antibacterial Activity
The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate to strong antibacterial activities, indicating their potential in developing new antibacterial agents (Iqbal et al., 2017).
Safety And Hazards
This would involve studying any risks associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of areas for future research. This could include potential applications of the compound, or ways that its synthesis or properties could be improved.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVUVIPRFLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

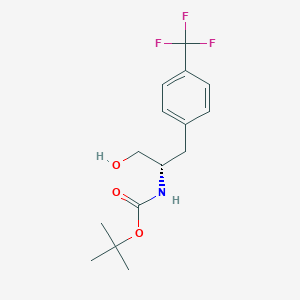
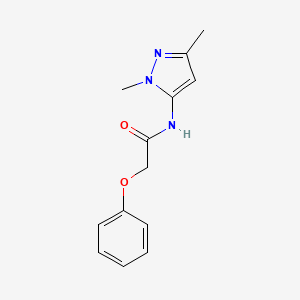
![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
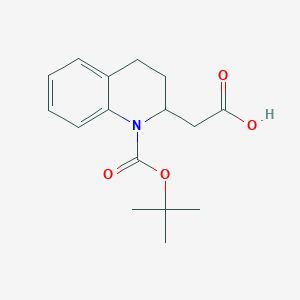
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
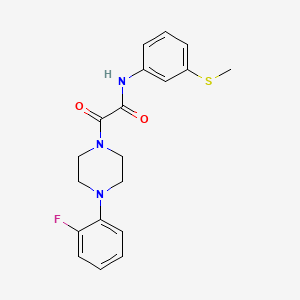
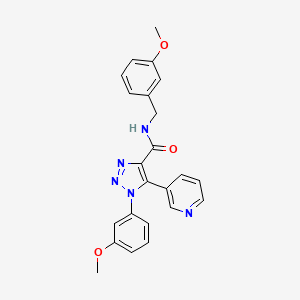
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)
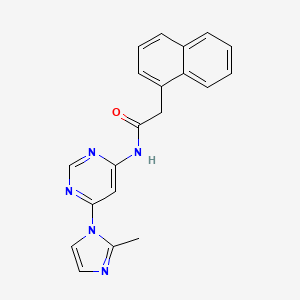
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)